
4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of a nitrile oxide with an alkene in the presence of a base such as sodium methoxide. The reaction is carried out at room temperature and yields the desired isoxazole derivative .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of eco-friendly catalysts and reagents to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized isoxazole derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: A basic five-membered ring structure with one oxygen and one nitrogen atom.
Pyrazole: Similar to isoxazole but with two nitrogen atoms in the ring.
Isoxazoline: A saturated derivative of isoxazole with similar biological activities.
Uniqueness
4-Methyl-4,5-dihydroisoxazol-3-yl dimethylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Propiedades
Número CAS |
62243-11-2 |
|---|---|
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
(4-methyl-4,5-dihydro-1,2-oxazol-3-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H12N2O3/c1-5-4-11-8-6(5)12-7(10)9(2)3/h5H,4H2,1-3H3 |
Clave InChI |
KEPQWDQADVCJKY-UHFFFAOYSA-N |
SMILES canónico |
CC1CON=C1OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)

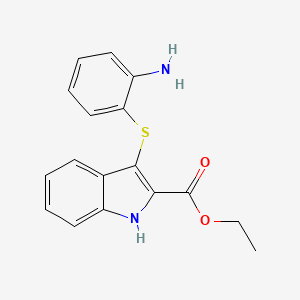

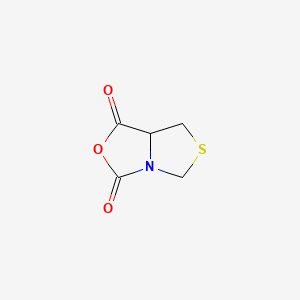

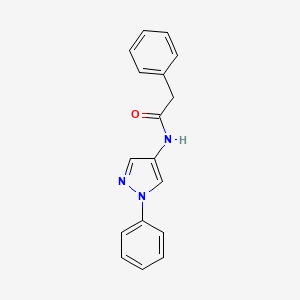


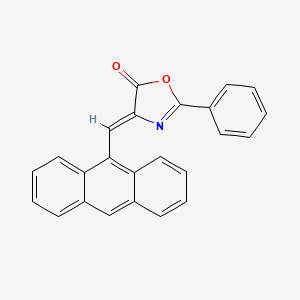
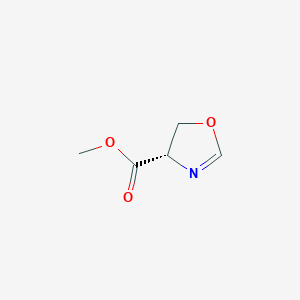
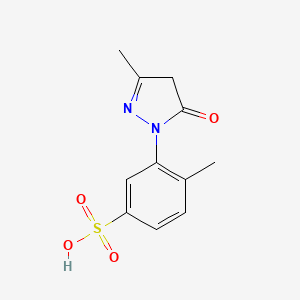
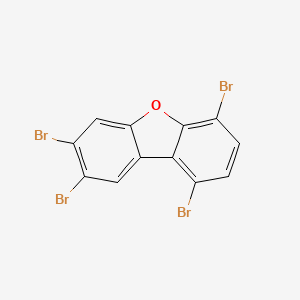
![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)
